molecular formula C19H24N2O5S B11013737 N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B11013737
M. Wt: 392.5 g/mol
InChI Key: KZCWXMZVMSWVDU-AWEZNQCLSA-N
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Description

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the dimethoxyphenyl and acyl groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H24N2O5S/c1-11(2)8-14(19(23)24)21-16(22)9-12-10-27-18(20-12)13-6-5-7-15(25-3)17(13)26-4/h5-7,10-11,14H,8-9H2,1-4H3,(H,21,22)(H,23,24)/t14-/m0/s1

InChI Key

KZCWXMZVMSWVDU-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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